N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine
Description
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine is a bicyclic heterocyclic compound featuring a partially saturated pyrido[3,4-d]pyrimidine core. The structure includes a pyridine ring fused to a pyrimidine ring, with four hydrogenated positions (5H, 6H, 7H, 8H), imparting conformational flexibility. The amine group at position 2 is substituted with two ethyl groups, enhancing lipophilicity and influencing electronic properties. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive scaffolds .
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-3-15(4-2)11-13-7-9-5-6-12-8-10(9)14-11/h7,12H,3-6,8H2,1-2H3 |
InChI Key |
BPXHWHHTEJWHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2CCNCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine with structurally related derivatives, focusing on core modifications, substituent effects, and synthetic pathways.
Core Structure Variations
- Pyrido vs. Thieno/Thiazolo Cores: The pyrido core (target compound) offers a nitrogen-rich aromatic system, while thieno () and thiazolo () cores introduce sulfur, altering electronic properties. Saturation in the pyrido core improves solubility compared to fully aromatic analogs .
Substituent Effects
- Diethylamine vs. Morpholine/Piperidine :
Spectroscopic Data
- The absence of carbonyl peaks in the target compound’s IR spectrum distinguishes it from acetylated analogs like Compound 24 .
Biological Activity
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comparative tables.
Chemical Structure and Properties
This compound is characterized by its unique pyrido-pyrimidine structure. Its molecular formula is with a molecular weight of approximately 216.28 g/mol. The compound features a diethyl substitution at the nitrogen atom in the pyrimidine ring.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in hypoxic human leukemia cells and other cancer types. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. Inhibition of DHFR is a well-established strategy for cancer treatment . The compound's structure suggests it may compete effectively with natural substrates for binding to the enzyme.
Neurological Effects
Preliminary studies have suggested that this compound may exert neuroprotective effects. It has been shown to modulate adenosine signaling pathways that are crucial in neurodegenerative diseases. By inhibiting adenosine kinase (AdK), this compound could potentially increase endogenous adenosine levels, thereby providing neuroprotective benefits .
Case Studies
- Case Study on Anticancer Activity : A study conducted on various pyrido[3,4-d]pyrimidine derivatives demonstrated that compounds with an ethyl substitution at the nitrogen position exhibited up to four times greater cytotoxicity against leukemia cells compared to their methylated counterparts .
- Enzyme Inhibition Study : A series of experiments assessed the inhibitory effects of this compound on DHFR activity. The results indicated that the compound inhibited DHFR with an IC50 value significantly lower than that of commonly used inhibitors like methotrexate .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
